![molecular formula C20H18BrN3O B2384074 1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847396-23-0](/img/structure/B2384074.png)
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPIP is a pyrrolidinone derivative that belongs to the benzimidazole family of compounds.
Scientific Research Applications
Orthogonal Synthesis of Pyrroles and Thiophenes
1-Thiocarbamoyl imidazo[1,5-a]pyridinium salts, acting as ambident nucleophilic zwitterions, facilitate the synthesis of polyfunctionalized pyrrole and thiophene derivatives. This method represents an efficient route to access these compounds, which are challenging to obtain through other means, highlighting a significant advance in the orthogonal synthesis of densely functionalized heterocycles (Cheng, Peng, & Li, 2010).
Copper(I) Complexes with Pyridine N-functionalized Carbene Ligands
The versatility of pyridine N-functionalized carbene ligands has been exploited to isolate copper(I) imidazol-2-ylidene complexes. These compounds exhibit potential in catalysis and materials science due to their unique structural features and stability (Tulloch et al., 2001).
Cycloaddition to Acetylenes and Fullerene C60
Dibenzoxazepinium ylides exhibit stereoselective cycloaddition to acetylene carboxylates and fullerene C60, leading to novel pyrrole derivatives and fulleropyrrolidines. This research opens pathways for the development of new materials and understanding molecular interactions with fullerenes (Khlebnikov et al., 2010).
Antioxidant and Anticholinergic Activities
The first synthesis of biologically active bromophenols, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives, has been reported. These molecules have shown potent antioxidant activities and moderate inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, suggesting their potential in pharmaceutical applications (Rezai et al., 2018).
Synthesis of Imidazo[1,2-a]pyridines
The ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br has been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. This method is notable for its simplicity, efficiency, and the ability to reuse the ionic liquid, making it an environmentally friendly alternative for synthesizing these compounds (Shaabani, Soleimani, & Maleki, 2006).
properties
IUPAC Name |
1-(2-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h2-10,14H,1,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOTZKQCCWYXHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
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